Superior MTH1 Inhibitory Potency Among Initial Fragment Hits
4-Amino-6-fluoroquinoline-3-carbohydrazide (MI0320) demonstrated the highest inhibitory potency against MTH1 among the four validated fragment hits from a library of 2,313 compounds. Its IC50 value of 1.2 µM is superior to the other three hit compounds, MI0639 (1.5 µM), MI0652 (7.2 µM), and MI0861 (14 µM), providing a nearly 12-fold improvement over the least potent hit [1].
| Evidence Dimension | MTH1 Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.2 µM |
| Comparator Or Baseline | MI0639: 1.5 µM; MI0652: 7.2 µM; MI0861: 14 µM |
| Quantified Difference | 1.25-fold more potent than MI0639; 6-fold more potent than MI0652; 11.7-fold more potent than MI0861 |
| Conditions | In vitro enzymatic assay (pyrophosphate reagent) against recombinant human MTH1, as part of a high-throughput screening campaign [1]. |
Why This Matters
For procurement, this establishes the compound as the most potent initial fragment hit from this screen, making it the preferred starting point for structure-activity relationship (SAR) studies and chemical optimization programs centered on MTH1.
- [1] 以 MutT Homolog 1 結構為基礎且具抗癌可能性之抑制物開發研究 [Development of structure-based inhibitors of MutT Homolog 1 as potential anti-cancer drug]. Master's Thesis, National Taiwan University, Institute of Plant Biology. Public defense abstract reports IC50 values for MI0320 (1.2 µM), MI0639 (1.5 µM), MI0652 (7.2 µM), and MI0861 (14 µM). View Source
